Octadecyl2-chloroacrylate
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Overview
Description
Octadecyl2-chloroacrylate is a chemical compound that belongs to the class of acrylates. It is characterized by the presence of an octadecyl group attached to a 2-chloroacrylate moiety. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl2-chloroacrylate typically involves the esterification of octadecanol with 2-chloroacrylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions. The mixture is heated to a temperature range of 60°C to 120°C for 2 to 3 hours, followed by further heating to 130°C to 140°C for 2 to 4 hours to complete the reaction . The product is then purified through vacuum distillation and washing with caustic alkali aqueous solution to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the product. The process is designed to minimize environmental impact by avoiding the use of toxic solvents and employing clean production methods .
Chemical Reactions Analysis
Types of Reactions
Octadecyl2-chloroacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo addition polymerization to form polymers with unique properties.
Substitution: The chlorine atom in the 2-chloroacrylate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as 2,2’-azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Scientific Research Applications
Octadecyl2-chloroacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadecyl2-chloroacrylate involves its ability to undergo polymerization and substitution reactions. The octadecyl group provides hydrophobic properties, while the 2-chloroacrylate moiety allows for chemical modifications. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for diverse applications .
Comparison with Similar Compounds
Similar Compounds
Octadecyl acrylate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 2-chloroacrylate: Contains a methyl group instead of an octadecyl group, resulting in different physical and chemical properties.
Uniqueness
Octadecyl2-chloroacrylate is unique due to the combination of the long hydrophobic octadecyl chain and the reactive 2-chloroacrylate moiety. This combination provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C21H39ClO2 |
---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
octadecyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C21H39ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h2-19H2,1H3 |
InChI Key |
XXKPCZNIAIZFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)Cl |
Origin of Product |
United States |
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